Hexyl ethylphosphonofluoridate
Description
Its molecular formula is C₈H₁₈FO₂P (molecular weight: 196.16 g/mol), and it is an ester of phosphonofluoridic acid with a hexyl chain and ethyl substituent on the phosphorus center . The IUPAC name, Hexyl ethylphosphonofluoridoate, reflects its structure: a hexyloxy group (O-hexyl) bonded to an ethylphosphonofluoridate moiety. Synonyms include n-Hexyl ethylfluorophosphonate and O-Hexyl ethylphosphonofluoridate .
Properties
CAS No. |
135445-19-1 |
|---|---|
Molecular Formula |
C8H18FO2P |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-[ethyl(fluoro)phosphoryl]oxyhexane |
InChI |
InChI=1S/C8H18FO2P/c1-3-5-6-7-8-11-12(9,10)4-2/h3-8H2,1-2H3 |
InChI Key |
ZYXRWBNFAGZKON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(CC)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of hexyl ethylphosphonofluoridate typically involves the reaction of hexyl alcohol with ethylphosphonofluoridate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Hexyl ethylphosphonofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexyl ethylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexyl ethylphosphonofluoridate involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by forming covalent bonds with the active sites, leading to the disruption of normal biochemical pathways . This compound’s effects are mediated through its ability to interfere with the function of key proteins and enzymes.
Comparison with Similar Compounds
This compound vs. O-Hexyl Methylphosphonofluoridate
- This compound (CAS 135445-19-1): Molecular formula: C₈H₁₈FO₂P Molecular weight: 196.16 g/mol Substituents: Ethyl group on phosphorus, hexyloxy chain.
- O-Hexyl Methylphosphonofluoridate (CAS 113548-89-3): Molecular formula: C₇H₁₆FO₂P Molecular weight: 182.13 g/mol Substituents: Methyl group on phosphorus, hexyloxy chain.
Key Difference: Replacing the ethyl group (C₂H₅) with a methyl group (CH₃) reduces molecular weight by ~14 g/mol and shortens the alkyl chain on phosphorus.
This compound vs. 2-Ethylthis compound
- 2-Ethylthis compound (CAS 468711-97-9): Molecular formula: C₁₀H₂₂FO₂P Molecular weight: 224.25 g/mol Substituents: Ethyl group on phosphorus, branched 2-ethylhexyloxy chain.
Key Difference : The branched 2-ethylhexyl chain increases molecular weight by ~28 g/mol compared to the linear hexyl analog. Branched chains typically enhance lipid solubility, which could influence toxicity profiles .
This compound vs. Ethyl Methylphosphonofluoridate
- Ethyl Methylphosphonofluoridate (CAS 673-97-2): Molecular formula: C₃H₈FO₂P Molecular weight: 126.07 g/mol Substituents: Methyl group on phosphorus, ethoxy chain.
Key Difference : This analog lacks a hexyl group, resulting in a significantly smaller molecule (126.07 g/mol vs. 196.16 g/mol). Reduced chain length likely decreases environmental persistence but may increase volatility .
Structural and Functional Implications
- Alkyl Chain Length: Longer chains (e.g., hexyl vs.
- Branching : Branched chains (e.g., 2-ethylhexyl) may reduce enzymatic degradation rates compared to linear analogs, extending environmental half-lives .
- Phosphorus Substituents : Ethyl or methyl groups on phosphorus influence electrophilicity, affecting reactivity with biological targets like acetylcholinesterase .
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